molecular formula C25H21F4N5O B10956548 [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10956548
M. Wt: 483.5 g/mol
InChI Key: UXSFTQAJHQVRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including piperazine, pyrazolo[1,5-a]pyrimidine, and difluoromethyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoromethyl group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled temperature and pressure conditions.

    Final coupling reaction: The final step involves coupling the difluorobenzyl group with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
  • [4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

Uniqueness

[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone: is unique due to the presence of both difluoromethyl and difluorobenzyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H21F4N5O

Molecular Weight

483.5 g/mol

IUPAC Name

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H21F4N5O/c26-19-8-4-7-17(22(19)27)15-32-9-11-33(12-10-32)25(35)18-14-30-34-21(23(28)29)13-20(31-24(18)34)16-5-2-1-3-6-16/h1-8,13-14,23H,9-12,15H2

InChI Key

UXSFTQAJHQVRCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.